molecular formula C8H7ClN2O4 B8415067 N-(5-Chloro-2-nitrophenyl)glycine

N-(5-Chloro-2-nitrophenyl)glycine

Cat. No.: B8415067
M. Wt: 230.60 g/mol
InChI Key: BLAWZTVOWRFQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-nitrophenyl)glycine is a useful research compound. Its molecular formula is C8H7ClN2O4 and its molecular weight is 230.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

2-(5-chloro-2-nitroanilino)acetic acid

InChI

InChI=1S/C8H7ClN2O4/c9-5-1-2-7(11(14)15)6(3-5)10-4-8(12)13/h1-3,10H,4H2,(H,12,13)

InChI Key

BLAWZTVOWRFQGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g (0.13 mol) of 2,4-dichloro-1-nitrobenzene, 19.5 g (0.26 mol) of glycine and 18 g (0.13 mol) of potassium carbonate were heated in 200 ml of dimethylformamide at 120° C. for 3 h. The mixture was then poured into ice-water, acidified with 1M hydrochloric acid and extracted with ethyl acetate. The organic phase was dried and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (mobile phase: toluene/acetone/acetic acid=20:10:1) to yield 19.7 g (66%) of the product. Melting point 147°-148° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

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